molecular formula C14H11ClNS+ B1601001 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium CAS No. 721387-90-2

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium

Cat. No.: B1601001
CAS No.: 721387-90-2
M. Wt: 260.8 g/mol
InChI Key: OQXLLGWEACZMFD-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium is a chemical compound with the molecular formula C14H11ClNS. It is known for its unique structure, which includes a thieno[3,2-c]pyridinium core substituted with a 2-chlorobenzyl group. This compound is often used in pharmaceutical research and has various applications in scientific studies.

Mechanism of Action

Target of Action

The primary target of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that is essential for blood clotting. By targeting this receptor, the compound can influence the body’s clotting mechanism.

Mode of Action

This compound acts as a reversible antagonist of the P2Y12 receptor . This means it binds to the receptor and blocks its activation, without triggering the receptor’s usual response. This blockage prevents platelets from aggregating, thereby inhibiting blood clot formation.

Result of Action

By inhibiting platelet aggregation, this compound can reduce the risk of thrombotic events , such as stroke, in patients known to have atherosclerosis . This makes it a valuable tool in the prevention of these life-threatening events.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium typically involves the reaction of thieno[3,2-c]pyridine with 2-chlorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thieno[3,2-c]pyridine derivatives .

Scientific Research Applications

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium is unique due to its specific substitution pattern and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a valuable compound in pharmaceutical research and development .

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-8,10H,9H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXLLGWEACZMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClNS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721387-90-2
Record name 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721387902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55S159V58P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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